(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol
Description
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol is a bicyclic amine featuring a piperidine backbone with stereospecific hydroxyl (C4) and 4-methylpiperidinyl (C3) substituents. Its (3S,4S) configuration ensures distinct spatial orientation, influencing molecular interactions and physicochemical properties.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(3S,4S)-3-(4-methylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c1-9-3-6-13(7-4-9)10-8-12-5-2-11(10)14/h9-12,14H,2-8H2,1H3/t10-,11-/m0/s1 |
InChI Key |
CKHJOIBENHPIAZ-QWRGUYRKSA-N |
Isomeric SMILES |
CC1CCN(CC1)[C@H]2CNCC[C@@H]2O |
Canonical SMILES |
CC1CCN(CC1)C2CNCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using various methods, such as the reductive amination of a suitable precursor.
Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the piperidine ring through an alkylation reaction. Common reagents for this step include methyl iodide or methyl bromide.
Hydroxylation: The hydroxyl group is introduced at the fourth carbon atom of the piperidine ring through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and enantioselective synthesis techniques is also common to ensure the desired stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methyl group at the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: It is used in the study of biological processes involving piperidine derivatives. The compound’s interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules. It is studied for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: In the pharmaceutical industry, (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The hydroxyl group and the nitrogen atom are key functional groups that participate in hydrogen bonding and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
A. (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol Trihydrochloride
- Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
- Substituents : 4-Methylpiperazinyl (tertiary amine with a methyl group) at C4 and hydroxyl at C3.
- Stereochemistry : (3S,4S) configuration retained.
- Physicochemical Properties: The trihydrochloride salt enhances aqueous solubility compared to the free base.
B. 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Core Structure : Piperidine with hydroxyl at C4.
- Substituents : Propyl group at N1 and 3-(methylsulfonyl)phenyl at C4.
- Key Differences : The aromatic sulfonyl group increases polarity and electron-withdrawing effects, contrasting with the aliphatic 4-methylpiperidinyl group in the target compound. This may reduce blood-brain barrier permeability but improve solubility.
C. N-((1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amin
- Core Structure : Cyclopentane linked to piperidine and tetrahydropyran moieties.
- Substituents : Bulky isopropyl, phenyl, and tetrahydro-2H-pyran groups.
- Key Differences : The complex, multi-ring structure introduces steric hindrance and synthetic challenges compared to the simpler bicyclic target compound. Such structural complexity may enhance selectivity but limit bioavailability.
Comparative Data Table
Research Implications
- Ring Size Effects : The 6-membered piperidine in the target compound likely offers greater conformational flexibility than pyrrolidine analogs, which may improve binding to larger receptor pockets .
- Substituent Impact : The 4-methylpiperidinyl group balances lipophilicity and basicity, whereas sulfonylphenyl derivatives prioritize solubility and electronic effects .
- Stereochemical Specificity : The conserved (3S,4S) configuration in the target and pyrrolidine analog underscores the importance of spatial arrangement for activity, contrasting with racemic mixtures that may exhibit reduced efficacy .
Biological Activity
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol is a chiral compound belonging to the class of piperidine derivatives. Its unique structural features, including two piperidine rings and specific functional groups, make it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol is , with a molecular weight of 198.31 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | (3S,4S)-3-(4-methylpiperidin-1-yl)piperidin-4-ol |
| InChI Key | CKHJOIBENHPIAZ-QWRGUYRKSA-N |
| Canonical SMILES | CC1CCN(CC1)C2CNCCC2O |
The biological activity of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol primarily involves its interaction with various biological targets. The compound's chiral centers influence its binding affinity and selectivity towards enzymes and receptors. Notably, the hydroxyl group and nitrogen atom play significant roles in hydrogen bonding and electrostatic interactions, which are crucial for modulating target activity.
Pharmacological Applications
- Neurological Disorders : The compound has been studied for its potential applications in treating neurological disorders due to its structural similarity to known neuroactive compounds. It may exhibit analgesic properties and influence neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds, including (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol, demonstrate anticancer properties. For instance, related compounds have shown effectiveness in suppressing tumor growth in animal models .
- Enzyme Inhibition : Research indicates that piperidine derivatives can act as inhibitors for various enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Study on Anticancer Activity
A study investigated the anticancer effects of a related piperidine derivative on MCF cell lines, revealing that the compound accelerated apoptosis in a dose-dependent manner. In vivo tests showed reduced tumor growth in mice treated with the compound compared to controls .
Enzyme Inhibition Studies
In another research effort, synthesized piperidine derivatives were evaluated for their AChE inhibitory activity. The results indicated strong inhibition with IC50 values ranging from 0.63 µM to 6.28 µM across different derivatives, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
